5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine
Description
5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine is a structural analog of duloxetine, a well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI). Duloxetine itself is approved for major depressive disorder (MDD), chronic pain, and chemotherapy-induced peripheral neuropathy (CIPN) . The ethoxyethoxy and methoxy substitutions at positions 5 and 6 of the naphthyloxy moiety may influence solubility, metabolic stability, or receptor binding compared to duloxetine and other SNRIs.
Properties
Molecular Formula |
C₂₃H₂₉NO₄S |
|---|---|
Molecular Weight |
415.55 |
Synonyms |
1-(2-Ethoxy)ethoxy-2-Methoxy-5-[(1S)-3-(methylamino)-1-(2-thienyl)propoxy]-1-naphthalene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences:
- 5-Hydroxy-6-methoxy Duloxetine Sulfate (C₁₉H₂₁NO₆S₂): A duloxetine derivative with hydroxyl and methoxy groups at positions 5 and 6, conjugated to a sulfate moiety .
Receptor Binding Profiles:
*No direct binding data available; structural similarity suggests comparable SNRI activity.
Pharmacological Profiles and Clinical Efficacy
Clinical Indications and Outcomes:
- 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine: No clinical trials reported. The ethoxyethoxy group may prolong half-life or alter CYP450 metabolism (e.g., CYP2D6, CYP1A2), which duloxetine primarily undergoes .
Efficacy-Effectiveness Gap:
Duloxetine and venlafaxine exhibit discrepancies between RCT efficacy and real-world effectiveness due to trial design (e.g., exclusion of comorbid patients) . Structural modifications in 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine could mitigate or exacerbate this gap, depending on pharmacokinetic optimization.
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